Lipophilicity (LogP) Differentiation: Ethyl vs. Methyl Substituent
The 4-ethyl substituent yields a calculated LogP of 1.66, representing a measurable increase in lipophilicity compared to the 4-methyl analog, which is predicted to have a LogP of approximately 1.0 (based on standard methylene unit contribution of ~0.5 LogP per –CH₂– group) [1]. This difference of ~0.66 LogP units translates to a roughly 4.5-fold higher partition coefficient in octanol/water, potentially enhancing membrane permeability and altering compound partitioning in biphasic reaction systems [2].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.66030 (calculated) |
| Comparator Or Baseline | 6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (estimated LogP ≈ 1.0) |
| Quantified Difference | ΔLogP ≈ 0.66 (4.5-fold increase in partition coefficient) |
| Conditions | Computational prediction based on fragment-based additive method (ChemSrc). |
Why This Matters
Elevated lipophilicity can improve the compound‘s utility in medicinal chemistry campaigns requiring balanced permeability and solubility, and may influence reaction kinetics in non-aqueous synthetic transformations.
- [1] ChemSrc. (n.d.). 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. CAS 103361-44-0. LogP 1.66030. Retrieved from https://m.chemsrc.com/mip/cas/103361-44-0_689867.html View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Methylene unit contribution to LogP). View Source
